An In-depth Technical Guide to 4-Chloro-2-ethylaniline (CAS Number: 30273-39-3)
An In-depth Technical Guide to 4-Chloro-2-ethylaniline (CAS Number: 30273-39-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-ethylaniline is a substituted aniline derivative that serves as a versatile and crucial building block in the synthesis of a wide range of complex organic molecules.[1] Its unique structural features, including a chlorinated and ethylated benzene ring attached to an amino group, make it a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, toxicological data, and potential applications of 4-Chloro-2-ethylaniline, with a focus on its relevance to research and drug development.
Physicochemical Properties
4-Chloro-2-ethylaniline is a liquid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Chloro-2-ethylaniline
| Property | Value | Source |
| CAS Number | 30273-39-3 | [1] |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1][3] |
| Physical State | Liquid | [2] |
| Boiling Point | ~249.9 °C | [1] |
| Melting Point | Data not available | |
| Density | 1.14 g/cm³ | |
| Flash Point | 104.9 °C | [1] |
| Solubility | Data not available. Expected to have limited solubility in water and be soluble in organic solvents. |
Synthesis and Manufacturing
The primary route for the synthesis of 4-Chloro-2-ethylaniline involves the reduction of a nitroaromatic precursor, 4-chloro-2-ethyl-1-nitrobenzene.[1] This precursor can be synthesized through the nitration of 1-chloro-3-ethylbenzene. The subsequent reduction of the nitro group to an amine is a critical step.[1]
Logical Synthesis Workflow
Caption: General synthetic pathway for 4-Chloro-2-ethylaniline.
Proposed Experimental Protocol for Synthesis
Reaction: Chlorination of 2-ethylaniline.
Materials:
-
2-ethylaniline
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Lithium chloride hydrate (LiCl·H₂O)
-
Ethanol (EtOH)
-
Ammonium hydroxide (NH₄OH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, charge 2-ethylaniline (substrate), CuCl₂·2H₂O, and LiCl·H₂O in ethanol.
-
Stir the reaction mixture at reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Add ammonium hydroxide and water to the residue.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography on silica gel.
Purification and Characterization Workflow
Caption: Post-synthesis work-up and purification workflow.
Toxicological Profile
The toxicological data for 4-Chloro-2-ethylaniline is not extensively documented. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is considered a hazardous substance.[3]
Table 2: GHS Hazard Classification for 4-Chloro-2-ethylaniline
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects |
Source:[3]
LD50 Data: Specific LD50 values for 4-Chloro-2-ethylaniline are not available. For the related compound, 4-chloroaniline (CAS 106-47-8), the following data has been reported:
-
Oral LD50 (Rat): 300 mg/kg[6]
-
Dermal LD50 (Rabbit): 360 mg/kg[6]
-
Inhalation LC50 (Rat): 2340 mg/m³ (4 hours)[6]
Applications in Research and Drug Development
4-Chloro-2-ethylaniline is a key intermediate in the synthesis of various biologically active molecules. Its structure is a precursor for pharmaceuticals such as certain analgesics, anti-inflammatory agents, and antihistamines.[1] In the agrochemical industry, it is used in the development of herbicides.[1]
Role as an Enzyme Inhibitor
Substituted anilines, including 4-Chloro-2-ethylaniline, have been investigated for their potential as enzyme inhibitors.[1] The mechanism of action is believed to involve the binding of the aniline derivative to the active site of an enzyme, thereby blocking the binding of the natural substrate.[1] The electronic and steric effects of the substituents on the aniline ring play a crucial role in its binding affinity and inhibitory activity.[1]
Enzyme Inhibition Mechanism
Caption: Competitive inhibition of an enzyme by 4-Chloro-2-ethylaniline.
Analytical Methods
A specific, validated analytical method for the determination of 4-Chloro-2-ethylaniline is not described in the available literature. However, methods for the analysis of similar aniline derivatives can be adapted. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques for the analysis of anilines.
Proposed Analytical Method: Reverse-Phase HPLC
A reverse-phase HPLC method, similar to that used for other chloroanilines, could be developed.
Table 3: Proposed HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate or formate) |
| Detection | UV spectrophotometry (e.g., at 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This method would need to be validated for linearity, precision, accuracy, and sensitivity for the quantitative analysis of 4-Chloro-2-ethylaniline.
Conclusion
4-Chloro-2-ethylaniline is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and agrochemicals. While there are gaps in the publicly available data, particularly regarding its melting point, specific toxicity values, and detailed experimental protocols, this guide provides a comprehensive summary of its known properties and applications. Researchers and drug development professionals are encouraged to use this information as a foundation for further investigation and to develop specific, validated methods for its synthesis and analysis as required for their research. It is imperative to handle this compound with appropriate safety precautions due to its hazardous nature.
References
- 1. 4-Chloro-2-ethylaniline|CAS 30273-39-3|Supplier [benchchem.com]
- 2. (4-Chloro-2-ethylphenyl)amine | 30273-39-3 [sigmaaldrich.com]
- 3. 4-Chloro-2-ethylaniline | C8H10ClN | CID 34871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
